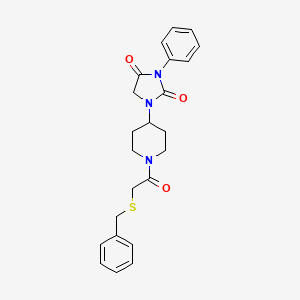

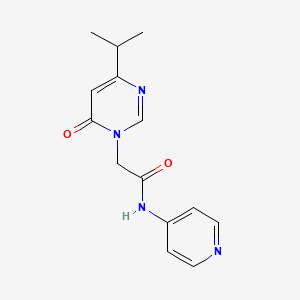

![molecular formula C21H19FN4O2S B2675555 N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-26-7](/img/structure/B2675555.png)

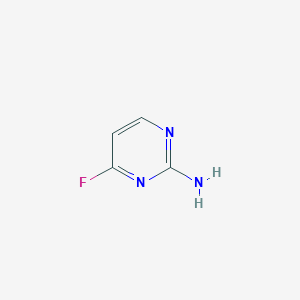

N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is an organic compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular structure can be analyzed using 1H and 13C nuclear magnetic resonance spectroscopy and mass spectrometry . The molecular formula of this compound is C21H19FN4O2S, and the molecular weight is 410.47.Scientific Research Applications

Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health

Research has explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity. These compounds, including variations like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have demonstrated significant efficacy in controlling vegetation at low application rates, suggesting a potential application in agricultural settings for ecosystem management and crop protection (Moran, 2003).

Synthesis and Biological Activity of Novel Sulfone Derivatives

Another study synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, showing promising antifungal and insecticidal activities. This suggests potential applications in developing new agrochemicals aimed at protecting crops from fungal pathogens and pests, contributing to more sustainable agricultural practices (Xu et al., 2017).

Anticancer Research

Modification of related compounds, like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has been explored for anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity, indicating a direction in cancer therapy research (Wang et al., 2015).

Acetohydroxyacid Synthase Inhibition for Weed Control

Research into triazolopyrimidine sulfonanilide compounds, a group that shares structural similarities with the query compound, has led to discoveries in herbicide development. These compounds inhibit acetohydroxyacid synthase, a key enzyme in plant growth, providing a mechanism for controlling weed populations in agricultural settings, thereby improving crop yield and reducing the environmental impact of traditional herbicides (Chen et al., 2009).

Antimicrobial and Insecticidal Agents

A series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have been synthesized, demonstrating significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis. This highlights the potential of such compounds in developing new insecticidal agents to protect crops from pest damage, contributing to food security (Soliman et al., 2020).

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-15-5-3-6-17(11-15)13-26(19-8-4-7-18(22)12-19)29(27,28)20-9-10-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJXKEOEAXUKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

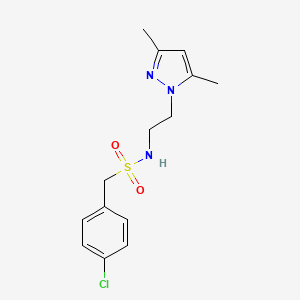

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2675480.png)

![N-[[4-[3-(Cyclopropylmethyl)-4-oxoimidazolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2675485.png)

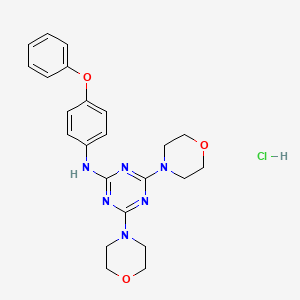

![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)

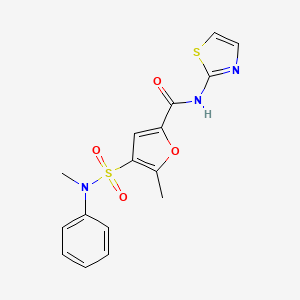

![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)